

# Application Note: Regioselective N1-Functionalization of 7-Methoxyquinazolin-2(1H)-one

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## Compound of Interest

Compound Name: 7-Methoxyquinazolin-2(1H)-one

CAS No.: 91099-24-0

Cat. No.: B1610736

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## Introduction & Mechanistic Analysis[1][2][3][4][5]

The **7-methoxyquinazolin-2(1H)-one** scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., VEGFR, EGFR inhibitors). Structurally, it exists in a tautomeric equilibrium between the lactam (2-oxo) and lactim (2-hydroxy) forms.[1] Successful functionalization requires understanding the electronic landscape of the three potential reactive sites:

- N1 (Amide/Lactam Nitrogen): The primary acidic site (pKa ~10–11). Deprotonation yields an ambident anion.
- O2 (Carbonyl Oxygen): The hard nucleophilic site. Reacts with hard electrophiles (e.g., alkyl sulfonates) or under specific solvent conditions.
- N3 (Imine Nitrogen): A basic, pyridine-like nitrogen. While not acidic, it can act as a nucleophile in neutral conditions, leading to quaternization (unwanted side reaction).


## The Regioselectivity Challenge

The Core Directive of this protocol is to maximize N1-selectivity while suppressing O-alkylation.

- N1-Alkylation: Favored by thermodynamic control, soft electrophiles, and polar aprotic solvents (DMF, DMSO) that solvate the cation, leaving the N-anion free.
- O-Alkylation: Favored by kinetic control, hard electrophiles (e.g., sulfates), and Ag<sup>+</sup> salts.

## Pathway Visualization

The following diagram illustrates the tautomeric states and the divergent reaction pathways.

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Figure 1: Reaction pathways for **7-methoxyquinazolin-2(1H)-one**. The green path indicates the target N1-functionalization strategy.

## Experimental Protocols

### Protocol A: N1-Alkylation (Standard Base-Mediated)

Objective: Introduction of alkyl chains (Methyl, Ethyl, Benzyl) at N1. Mechanism:

substitution via sodium salt formation.

### Reagents & Equipment[2][3][4][5]

- Substrate: **7-Methoxyquinazolin-2(1H)-one** (1.0 eq)

- Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)
- Electrophile: Alkyl Bromide or Iodide (1.1 eq)
- Solvent: Anhydrous DMF (0.1 M concentration)
- Atmosphere: Argon or Nitrogen balloon

## Step-by-Step Methodology

- Preparation: Flame-dry a round-bottom flask and cool under Argon. Add **7-Methoxyquinazolin-2(1H)-one** (1.0 mmol, 176 mg) and anhydrous DMF (10 mL). Stir until dissolved.
- Deprotonation: Cool the solution to 0 °C (ice bath). Carefully add NaH (1.2 mmol, 48 mg) portion-wise over 5 minutes.
  - Observation: Evolution of H<sub>2</sub> gas will occur. The solution may turn yellow/orange, indicating anion formation.
- Equilibration: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete deprotonation.
- Alkylation: Re-cool to 0 °C. Add the Alkyl Halide (1.1 mmol) dropwise.
- Reaction: Allow to warm to RT and stir.
  - Methyl Iodide: 1–2 hours.
  - Benzyl Bromide:<sup>[3]</sup> 3–5 hours.
  - Secondary Halides: Heat to 60 °C may be required (Risk: Increased O-alkylation).
- Workup: Quench with ice-cold water (30 mL).
  - Precipitation: The product often precipitates. Filter, wash with water and hexanes.
  - Extraction: If no precipitate, extract with EtOAc (3 x 20 mL). Wash organics with LiCl (5% aq) to remove DMF, then brine. Dry over Na<sub>2</sub>SO<sub>4</sub>.

- Purification: Recrystallization from EtOH or Flash Chromatography (Hexane/EtOAc).

#### Self-Validation Check:

- TLC: N1-alkylated products are typically less polar than the starting material but more polar than O-alkylated byproducts.
- NMR: N1-CH<sub>2</sub> protons typically appear at  $\delta$  3.8–4.2 ppm. O-CH<sub>2</sub> protons appear downfield at  $\delta$  4.5–5.0 ppm.

## Protocol B: N1-Arylation (Chan-Lam Coupling)

Objective: Introduction of aryl/heteroaryl groups (Phenyl, Pyridyl) at N1. Mechanism: Copper(II)-mediated oxidative coupling. This method avoids the harsh conditions of Buchwald-Hartwig and tolerates sensitive functional groups.

### Reagents

- Substrate: **7-Methoxyquinazolin-2(1H)-one** (1.0 eq)
- Coupling Partner: Aryl Boronic Acid (2.0 eq)
- Catalyst: Cu(OAc)<sub>2</sub> (1.0 eq)
- Ligand: Pyridine (2.0 eq) or TEA (2.0 eq)
- Oxidant: Compressed Air or O<sub>2</sub> balloon
- Solvent: DCM or Dioxane
- Desiccant: 4Å Molecular Sieves (Activated)

### Step-by-Step Methodology

- Setup: In a dry vial, combine the quinazolinone (1.0 mmol), Aryl Boronic Acid (2.0 mmol), Cu(OAc)<sub>2</sub> (1.0 mmol), and 4Å molecular sieves (200 mg).
- Solvent Addition: Add DCM (10 mL) and Pyridine (2.0 mmol).

- Oxidation: Attach an O<sub>2</sub> balloon (or use an open-air drying tube for robust substrates).
- Reaction: Stir vigorously at RT for 24–48 hours.
  - Note: The reaction mixture will turn from blue/green to dark green/brown.
- Workup: Filter through a celite pad to remove copper salts. Wash the pad with DCM/MeOH (9:1).
- Purification: Concentrate filtrate and purify via column chromatography.

## Data Summary & Optimization Guide

The following table summarizes conditions to optimize regioselectivity (N1 vs O).



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## Troubleshooting

- Problem: Low Yield / Starting Material Recovery.
  - Solution: Ensure NaH is fresh. If substrate is insoluble, use DMSO.
- Problem: High O-Alkylation.
  - Solution: Switch solvent to HMPA/DMF mix (caution: toxic) or use a harder counterion (LiH instead of NaH).

- Problem: N3-Alkylation observed.
  - Solution: Rare in 2(1H)-ones unless C4 is reduced. Confirm structure is not 3,4-dihydro.

## References

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  - Title: Quinazolinones, the Winning Horse in Drug Discovery.
  - Source: Molecules / NIH PMC.
  - URL: [\[Link\]](#)
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  - Title: N- and / or O- Alkylation of Quinazolinone Derivatives. [\[6\]](#)
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  - Title: Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one. [\[8\]](#)
  - Source: ACS Omega / PubMed. [\[8\]](#)
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